

# biological function of CHMFL-PI4K-127

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Compound of Interest		
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An In-depth Technical Guide on the Biological Function of CHMFL-PI4K-127

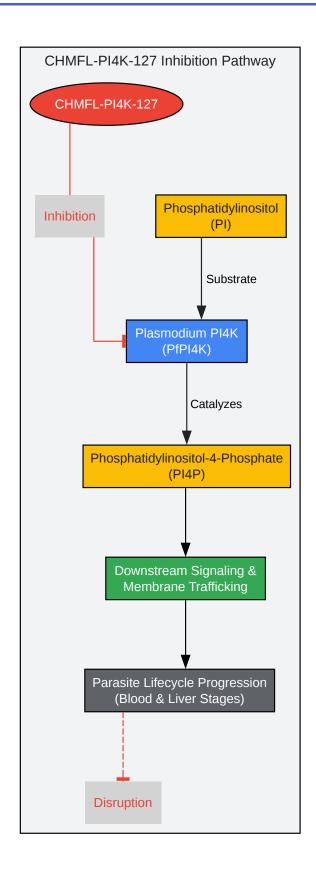
### Introduction

CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[1][2] Developed through structure-based drug design, it belongs to the bipyridine-sulfonamide chemical class.[2][3][4] The compound has demonstrated significant anti-malarial activity against both the blood and liver stages of the Plasmodium parasite, identifying it as a promising drug candidate to combat malaria, including drug-resistant strains.[1][2][3] The targeting of PfPI4K represents a novel mechanism of action that is crucial for overcoming existing artemisinin resistance.[1]

### **Mechanism of Action**

CHMFL-PI4K-127 functions by directly inhibiting the enzymatic activity of PfPI4K.[2] This kinase is essential for the parasite's lifecycle, playing a critical role in the synthesis of phosphoinositides, which are vital lipid regulators for cellular signaling and membrane trafficking.[1][5] By blocking PfPI4K, CHMFL-PI4K-127 disrupts these fundamental processes, leading to parasite death. A key advantage of this inhibitor is its high selectivity for the parasite's kinase over human lipid and protein kinases, which suggests a lower potential for host toxicity.[1][2][3][6]





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Caption: Mechanism of CHMFL-PI4K-127 action on the PfPI4K signaling pathway.



## **Quantitative Data**

The efficacy of **CHMFL-PI4K-127** has been quantified through various in vitro and in vivo studies. The data highlights its high potency and effectiveness against multiple parasite forms.

Table 1: In Vitro Activity of CHMFL-PI4K-127

Parameter	Target/Strain	Value	Reference
IC50	PfPI4K Enzyme	0.9 nM	[1][2][6]
EC50	P. falciparum (3D7 strain)	25 nM (25.1 nM)	[1][2][3][6]
EC50	Drug-Resistant P. falciparum Strains	23-47 nM	[1][2][3][6]

# Table 2: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent Models

Parasite Stage	Administration	Dosage	Outcome	Reference
Blood Stage	Oral	80 mg/kg	Anti-malarial Efficacy	[1][2][3][6]
Liver Stage	Oral	1 mg/kg	Anti-malarial Efficacy	[1][2][3][6]

# **Experimental Protocols**

While detailed, step-by-step protocols are not available in the referenced literature, the abstracts describe the types of experiments conducted to characterize **CHMFL-PI4K-127**.

 Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) against the target enzyme, PfPI4K, was determined using a biochemical assay. This typically involves incubating the purified enzyme with its substrate (ATP and phosphatidylinositol) and varying concentrations of the inhibitor to measure the reduction in kinase activity.

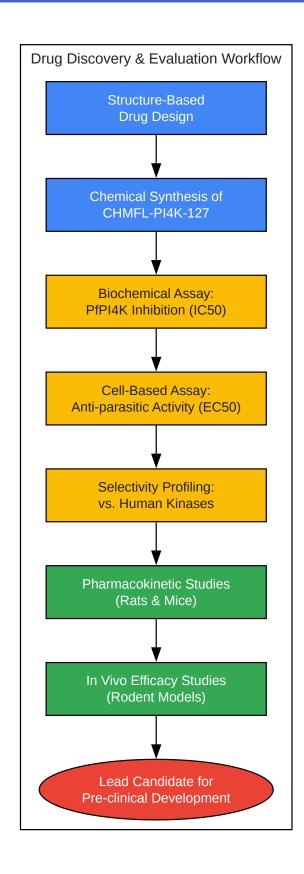
## Foundational & Exploratory





- In Vitro Anti-malarial Activity Assay: The half-maximal effective concentration (EC50) was
  determined against cultured P. falciparum parasites. This involves exposing parasite cultures
  (including standard 3D7 and various drug-resistant strains) to a range of CHMFL-PI4K-127
  concentrations and measuring parasite viability after a set incubation period, often using
  methods like SYBR Green I-based fluorescence assay.
- Kinase Selectivity Profiling: The selectivity of **CHMFL-PI4K-127** was assessed by testing its inhibitory activity against a panel of human lipid and protein kinases. This is crucial to predict potential off-target effects and ensure the compound's safety profile.[1][2][6]
- In Vivo Efficacy Studies: The anti-malarial efficacy was evaluated in rodent models infected with Plasmodium. For the blood stage, infected models were treated orally with the compound, and parasitemia was monitored.[1][2][3] For the liver stage, models were treated orally around the time of infection with sporozoites, and the development of liver schizonts or subsequent blood-stage infection was assessed.[1][2][3]
- Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and excretion (ADME) properties were evaluated in both rats and mice to ensure it has favorable characteristics for oral administration and systemic exposure.[2][3][6]





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Caption: General experimental workflow for the development of CHMFL-PI4K-127.



## Conclusion

**CHMFL-PI4K-127** is a highly potent and selective PfPI4K inhibitor with a novel bipyridine-sulfonamide scaffold. Its demonstrated ability to act against both blood and liver stages of the Plasmodium parasite, including drug-resistant strains, underscores its potential as a next-generation anti-malarial agent.[1][2][3] The favorable pharmacokinetic properties further support its development as an orally administered drug.[2][3][6] **CHMFL-PI4K-127** represents a significant advancement in the search for new chemotypes with novel mechanisms to combat the global threat of malaria.

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